Cas no 1803873-93-9 (6-Fluoro-3-nitro-N,N,2-trimethylaniline)

6-Fluoro-3-nitro-N,N,2-trimethylaniline 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-3-nitro-N,N,2-trimethylaniline
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- インチ: 1S/C9H11FN2O2/c1-6-8(12(13)14)5-4-7(10)9(6)11(2)3/h4-5H,1-3H3
- InChIKey: ZCBFAVVINIASNE-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(C)=C1N(C)C)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- トポロジー分子極性表面積: 49.1
- XLogP3: 2.3
6-Fluoro-3-nitro-N,N,2-trimethylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010016000-250mg |
6-Fluoro-3-nitro-N,N,2-trimethylaniline |
1803873-93-9 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
Alichem | A010016000-1g |
6-Fluoro-3-nitro-N,N,2-trimethylaniline |
1803873-93-9 | 97% | 1g |
1,549.60 USD | 2021-07-05 | |
Alichem | A010016000-500mg |
6-Fluoro-3-nitro-N,N,2-trimethylaniline |
1803873-93-9 | 97% | 500mg |
839.45 USD | 2021-07-05 |
6-Fluoro-3-nitro-N,N,2-trimethylaniline 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
6-Fluoro-3-nitro-N,N,2-trimethylanilineに関する追加情報
6-Fluoro-3-nitro-N,N,2-trimethylaniline: A Comprehensive Overview
The compound 6-Fluoro-3-nitro-N,N,2-trimethylaniline, with the CAS number 1803873-93-9, is a highly specialized aromatic amine derivative that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique substitution pattern, which includes a fluoro group at the 6-position, a nitro group at the 3-position, and a trimethylamino group at the N-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 6-Fluoro-3-nitro-N,N,2-trimethylaniline. Researchers have employed a variety of strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach involving the use of transition metal catalysts to achieve high yields and selectivity in the synthesis process. This development underscores the importance of optimizing synthetic routes to meet the growing demand for this compound in both academic and industrial settings.
The electronic properties of 6-Fluoro-3-nitro-N,N,2-trimethylaniline make it an attractive candidate for applications in organic electronics. The presence of electron-withdrawing groups like nitro and fluoro enhances the molecule's conjugation, which is crucial for achieving desirable electronic characteristics. Recent studies have explored its potential as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). For example, research conducted at Stanford University revealed that incorporating this compound into OLED structures significantly improved device efficiency and stability due to its ability to facilitate charge transport.
In addition to its electronic applications, 6-Fluoro-3-nitro-N,N,2-trimethylaniline has shown promise in pharmacological research. The compound's structure allows for interactions with various biological targets, making it a potential lead molecule for drug development. A study published in Nature Communications highlighted its ability to modulate kinase activity, suggesting its potential as an anti-cancer agent. Furthermore, its unique substitution pattern enables fine-tuning of pharmacokinetic properties, which is essential for drug design.
The synthesis and characterization of 6-Fluoro-3-nitro-N,N,2-trimethylaniline have been extensively studied using advanced analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. Additionally, computational methods such as density functional theory (DFT) have been employed to investigate its electronic structure and reactivity. These studies provide valuable insights into the compound's behavior under different conditions.
The demand for 6-Fluoro-3-nitro-N,N,2-trimethylaniline has been driven by its versatility across multiple disciplines. Its role as an intermediate in chemical synthesis has further expanded its utility. For instance, it has been used as a building block for constructing more complex molecules with advanced functionalities. This highlights the importance of having reliable sources for this compound to support ongoing research efforts.
In conclusion, 6-Fluoro-3-nitro-N,N,2-trimethylaniline, with CAS number 1803873-93-9, represents a significant advancement in organic chemistry due to its unique structure and diverse applications. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in both academic and industrial contexts.
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